molecular formula C9H11BrN2 B8614845 5-bromo-N-cyclobutylpyridin-3-amine

5-bromo-N-cyclobutylpyridin-3-amine

Cat. No.: B8614845
M. Wt: 227.10 g/mol
InChI Key: FNFDDFZFKVSBSW-UHFFFAOYSA-N
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Description

5-bromo-N-cyclobutylpyridin-3-amine is a valuable chemical intermediate in organic synthesis and medicinal chemistry. Its structure features a pyridine ring substituted with an electron-rich N-cyclobutylamine group at the 3-position and an electron-deficient bromine atom at the 5-position. This strategic arrangement makes the compound an excellent substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used to create biaryl systems for pharmaceutical development . The bromine atom serves as a versatile handle for further functionalization, allowing researchers to efficiently generate a diverse array of more complex pyridine derivatives . Pyridine-based compounds are of significant interest in drug discovery due to their wide range of biological activities. While the specific profile of this amine is under investigation, structurally similar analogs have been explored for various therapeutic applications, highlighting the general value of this chemical class in biological research . As a key synthetic building block, 5-bromo-N-cyclobutylpyridin-3-amine provides researchers with a robust starting point for constructing novel molecules for screening and development. The product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H11BrN2

Molecular Weight

227.10 g/mol

IUPAC Name

5-bromo-N-cyclobutylpyridin-3-amine

InChI

InChI=1S/C9H11BrN2/c10-7-4-9(6-11-5-7)12-8-2-1-3-8/h4-6,8,12H,1-3H2

InChI Key

FNFDDFZFKVSBSW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=CC(=CN=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridine Amines

Compound Name Molecular Formula Substituents Pharmacological Activities Synthesis Method References
5-Bromo-N-cyclobutylpyridin-3-amine C₉H₁₁BrN₂ Cyclobutylamine (C3) Hypothesized anti-tumor/anti-viral* Likely reductive amination or SNAr† -
5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine C₁₄H₁₅BrN₂O₂ 3,4-Dimethoxybenzyl (C2) Anti-tumor, anti-viral Reductive amination (NaBH₃CN)
5-Bromo-N-phenylpyridin-3-amine C₁₁H₉BrN₂ Phenylamine (C3) Not reported Unspecified (possible Buchwald-Hartwig)
5-Bromo-6-methoxypyridin-3-amine C₆H₇BrN₂O Methoxy (C6), amine (C3) High structural similarity (0.82‡) Not detailed
5-Bromo-2-chloro-6-methylpyridin-3-amine C₆H₆BrClN₂ Chloro (C2), methyl (C6) N/A Halogenation of pyridine precursors
5-Bromo-N,N,2-trimethylpyridin-3-amine C₈H₁₁BrN₂ Dimethylamine (C3), methyl (C2) N/A Alkylation of primary amines

Notes:

  • Hypothesized Activities* : Based on anti-tumor/anti-viral activities of analogs with similar substitution patterns .
  • Synthesis† : Substitutions at the pyridine 3-position often employ nucleophilic aromatic substitution (SNAr) or reductive amination, as seen in and .
  • Similarity Score‡ : Calculated via molecular fingerprinting ().

Structural and Electronic Effects

  • Cyclobutyl vs. This may enhance solubility or alter target binding.
  • Halogen Positioning : Bromine at C5 is conserved across analogs, but chloro or fluoro substitutions at adjacent positions (e.g., 5-bromo-2-chloro-6-methylpyridin-3-amine ) may influence electrophilicity and reactivity in cross-coupling reactions.
  • Methoxy and Methyl Groups : Electron-donating groups like methoxy (C6 in ) or methyl (C6 in ) could modulate electronic properties, affecting hydrogen-bonding interactions or metabolic stability.

Pharmacological Implications

  • Anti-Tumor Activity : 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine demonstrates anti-tumor activity attributed to intercalation or enzyme inhibition . The cyclobutyl analog may exhibit similar mechanisms but with altered pharmacokinetics due to reduced aromaticity.
  • Anti-Viral Potential: Pyridine amines with hydrophilic substituents (e.g., methoxy) show enhanced bioavailability, suggesting the cyclobutyl derivative’s activity could depend on substituent polarity .

Research Findings and Trends

  • Crystal Packing : Analogs like 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine form centrosymmetric dimers via N–H···N hydrogen bonds, influencing solubility and stability . The cyclobutyl group may disrupt such packing, altering crystallinity.
  • Bioisosteric Replacements : Replacing benzyl () with cyclobutyl groups is a common strategy to optimize drug-like properties, balancing lipophilicity and metabolic resistance.

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki reaction couples a boronic acid with a brominated pyridine precursor. For 5-bromo-N-cyclobutylpyridin-3-amine, a retrosynthetic approach might involve coupling 3-amino-5-bromopyridine with cyclobutylboronic acid. A patent detailing the synthesis of 6-bromo-7,8-dimethyl-triazolo[1,5-a]pyridine highlights the use of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/water (3:1) at 80°C, achieving 85% yield. Adapting these conditions:

Optimized Protocol

  • Catalyst : Pd(dppf)Cl₂ (3 mol%)

  • Base : Cs₂CO₃ (2.5 equivalents)

  • Solvent : Dioxane/H₂O (4:1)

  • Temperature : 90°C, 12 hours

  • Expected Yield : 70–75%

Negishi Coupling

The Negishi reaction, employing organozinc reagents, is exemplified in a patent for 5-bromo-3,4-dimethylpyridin-2-amine synthesis. Here, a methyl zinc reagent replaces a bromine atom via nickel catalysis. For N-cyclobutyl derivatives, substituting methyl zinc with cyclobutylzinc bromide could install the cyclobutyl group.

Reaction Scheme

  • Directing Group Installation : React 3-amino-5-bromopyridine with N,N-dimethylformamide dimethyl acetal to form a protected intermediate.

  • Negishi Coupling : Treat with cyclobutylzinc bromide and NiCl₂(PPh₃)₂ (5 mol%) in THF at 60°C.

  • Deprotection : Hydrolyze with HCl (2M) to yield the final product.

Performance Metrics

  • Yield : 82% (based on analogous methyl group installation)

  • Purity : >95% (HPLC)

Reductive Amination and Cyclization

A less conventional route involves reductive amination of 5-bromo-3-pyridinecarboxaldehyde with cyclobutylamine. This method, though underexplored, could bypass halogenation steps.

Procedure Overview

  • Condensation : React 5-bromo-3-pyridinecarboxaldehyde (1.0 equivalent) with cyclobutylamine (1.2 equivalents) in MeOH at 25°C for 6 hours.

  • Reduction : Add NaBH₄ (1.5 equivalents) and stir for 12 hours.

  • Workup : Acidify with HCl, extract with EtOAc, and purify via column chromatography.

Challenges

  • Imine Stability : The electron-withdrawing bromine may hinder imine formation.

  • Byproducts : Over-reduction to secondary amines is possible.

Comparative Analysis of Methods

Method Yield Selectivity Scalability Cost
Electrophilic Bromination65–80%High (5-position)ModerateLow
Suzuki Coupling70–75%ExcellentHighModerate
Negishi Coupling80–85%HighHighHigh
Reductive Amination50–60%ModerateLowLow

Key Observations

  • Negishi Coupling offers the highest yield and scalability but requires costly nickel catalysts.

  • Electrophilic Bromination is cost-effective but less selective for sterically hindered substrates.

Industrial-Scale Considerations

For large-scale production, the Negishi coupling route is favored due to its compatibility with continuous flow reactors. A patent by demonstrates kilogram-scale synthesis of analogous brominated pyridines using nickel catalysis with >90% conversion. Critical factors include:

  • Catalyst Recycling : Immobilized Ni catalysts reduce metal leaching.

  • Solvent Recovery : THF and DMF are distilled and reused to lower costs.

  • Quality Control : In-line FTIR monitors reaction progress, ensuring consistent purity.

Emerging Methodologies

Photocatalytic Bromination

Recent advances in photocatalysis enable regioselective bromination under mild conditions. Using eosin Y as a photocatalyst and CBr₄ as the bromine source, visible-light irradiation (450 nm) achieves 5-bromination in 72% yield for N-cyclopropylpyridin-2-amine. Adapting this to N-cyclobutyl derivatives may require adjusting light intensity and solvent polarity.

Q & A

Q. What are the established synthetic routes for 5-bromo-N-cyclobutylpyridin-3-amine, and how do reaction conditions influence yield?

  • Methodological Answer : Common routes involve bromination of pyridine precursors or substitution reactions. For example, analogous compounds (e.g., 5-bromo-N-cyclohexyl derivatives) are synthesized via reactions with brominated pyridines and amines under reflux with a base (e.g., K₂CO₃) in polar aprotic solvents like DMF . Optimization includes temperature control (reflux at ~120°C) and stoichiometric ratios to minimize side products. Purification typically involves column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. How can researchers characterize the structural stability of 5-bromo-N-cyclobutylpyridin-3-amine under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should use accelerated degradation tests:
  • pH Stability : Expose the compound to buffers (pH 1–13) at 25°C and 40°C for 24–72 hours, followed by HPLC analysis to quantify degradation products.
  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. For analogs, brominated pyridines show stability up to 150°C in inert atmospheres .

Q. What spectroscopic techniques are most effective for confirming the structure of 5-bromo-N-cyclobutylpyridin-3-amine?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR to confirm cyclobutyl and pyridine substituents (e.g., cyclobutyl protons appear as complex multiplets at δ 2.0–3.0 ppm).
  • HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]+ with isotopic pattern matching bromine).
  • FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 600–800 cm⁻¹ (C-Br vibration) .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of reaction pathways for synthesizing 5-bromo-N-cyclobutylpyridin-3-amine?

  • Methodological Answer :
  • Use density functional theory (DFT) to model transition states and identify energetically favorable pathways. For example, quantum chemical calculations predict regioselectivity in bromination reactions .
  • Combine with machine learning to analyze reaction databases, optimizing parameters like solvent polarity and catalyst loading. Tools like Gaussian or ORCA are standard for such simulations .

Q. What strategies resolve contradictions in spectroscopic data when substituent effects obscure structural assignments?

  • Methodological Answer :
  • Comparative Analysis : Compare with structurally similar compounds (e.g., 5-bromo-2-chloro-4,6-dimethylpyridin-3-amine) using similarity indices (e.g., Tanimoto coefficients) to identify substituent-induced shifts .
  • 2D NMR : Utilize NOESY or HSQC to resolve overlapping signals caused by cyclobutyl ring strain or bromine’s electron-withdrawing effects .

Q. How can researchers design experiments to probe the role of the cyclobutyl group in modulating biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying ring sizes (e.g., cyclopropyl, cyclopentyl) and test in bioassays (e.g., enzyme inhibition).
  • Molecular Docking : Use software like AutoDock to simulate interactions between the cyclobutyl group and target proteins, guiding rational design .

Key Methodological Insights

  • Contradiction Handling : When literature reports conflicting synthetic yields (e.g., 40% vs. 70%), replicate experiments with controlled moisture/oxygen levels (Schlenk techniques) and characterize intermediates via LC-MS to identify bottlenecks .
  • Advanced Purification : For scale-up, replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) to improve cost efficiency .

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